2-(1-pyrrolidinyl)-4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine
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Overview
Description
2-(1-pyrrolidinyl)-4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine is a useful research compound. Its molecular formula is C20H22F3N5O and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.17764483 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
Dipeptidyl Peptidase IV Inhibitors
- This compound has been explored for its role as a dipeptidyl peptidase IV (DPP IV) inhibitor, which is significant in the treatment of type 2 diabetes mellitus (T2DM). DPP IV inhibitors work by preventing the hydrolysis of incretin molecules, thereby promoting insulin secretion and offering a therapeutic pathway for managing T2DM (Mendieta, Tarragó, & Giralt, 2011).
Chemical Research and Synthesis
Heterocyclic Chemistry
- The compound's structure, which includes pyrimidine rings, has been the subject of research in heterocyclic chemistry, illustrating its versatility in forming coordination complexes with varied biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Optical Sensors and Biological Applications
- Pyrimidine derivatives, including this compound, have been utilized as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. They also hold a range of biological and medicinal applications, demonstrating the compound's multifaceted utility in scientific research (Jindal & Kaur, 2021).
Pharmacokinetics and Drug Metabolism
Arylpiperazine Derivatives Metabolism
- The metabolism of arylpiperazine derivatives, which includes compounds like the one , has been extensively studied, revealing their transformation into 1-aryl-piperazines. This process is crucial for understanding the pharmacological actions of these compounds and their potential use in treating depression, psychosis, or anxiety (Caccia, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O/c21-20(22,23)16-5-3-4-15(14-16)18(29)27-12-10-26(11-13-27)17-6-7-24-19(25-17)28-8-1-2-9-28/h3-7,14H,1-2,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQDAOZPEUTGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.